molecular formula C26H25N3O2S B2895318 5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 953253-43-5

5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2895318
CAS No.: 953253-43-5
M. Wt: 443.57
InChI Key: GGHQOSGMGXNFDR-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS Number: 953253-43-5) is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure of high significance in medicinal chemistry due to its versatile biological activities and capacity to interact with diverse biological targets . The molecular formula is C₂₆H₂₅N₃O₂S, with a molecular weight of 443.56 g/mol . This compound features a benzothiazole core, a well-known pharmacophore, strategically substituted at the 2-position with a piperazine ring that is further functionalized with a 3-phenoxybenzoyl group . This specific architecture, particularly the presence of the piperazine moiety, is commonly employed in drug discovery to create hybrid molecules designed for multitarget action or enhanced interaction with enzymatic pockets . The benzothiazole scaffold is extensively investigated for its potent anticancer properties, with derivatives demonstrating efficacy against a wide panel of cancer cell lines, including mammary, ovarian, colon, and renal cancers through a multitude of mechanisms . Furthermore, benzothiazole-piperazine hybrids have recently been identified as effective multi-target-directed ligands (MTDLs), showing promise in neurological disorder research, such as inhibiting key enzymes and protein aggregates associated with Alzheimer's disease . The structural features of this compound, including the 5,6-dimethyl substitution on the benzothiazole ring and the extended aromatic system, suggest potential for high binding affinity through π-π stacking and hydrophobic interactions . This makes it a valuable chemical tool for researchers in chemical biology and medicinal chemistry, facilitating studies in structure-activity relationships (SAR), kinase inhibition, and the development of novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-18-15-23-24(16-19(18)2)32-26(27-23)29-13-11-28(12-14-29)25(30)20-7-6-10-22(17-20)31-21-8-4-3-5-9-21/h3-10,15-17H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHQOSGMGXNFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole core with 1-benzoylpiperazine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the phenoxybenzoyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that N-(2,4-dimethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide exhibits promising anticancer properties. Studies have shown that it can inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to interact with molecular targets such as enzymes or receptors may lead to modulation of their activity, contributing to its anticancer effects.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to bind to various enzymes, potentially affecting metabolic pathways related to disease processes. This property makes it a candidate for further exploration in drug development aimed at treating metabolic disorders.

Anti-inflammatory Effects

In addition to its anticancer properties, N-(2,4-dimethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide has been explored for anti-inflammatory effects. Preliminary studies suggest it may inhibit inflammatory pathways, making it relevant for conditions characterized by chronic inflammation.

Industrial Applications

The compound is also being evaluated for its use in chemical manufacturing processes. Its unique structure allows it to serve as a building block for synthesizing more complex molecules, which can be utilized in various industrial applications including material science and pharmaceuticals.

Case Studies

Several case studies have documented the efficacy of N-(2,4-dimethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide in laboratory settings:

  • Case Study 1: Anticancer Activity
    In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation.
  • Case Study 2: Enzyme Interaction
    A study reported that the compound inhibited the activity of a specific kinase involved in cancer progression, suggesting its potential as a targeted therapy.
  • Case Study 3: Anti-inflammatory Response
    Animal models showed that treatment with this compound led to reduced markers of inflammation in tissues affected by chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain neurotransmitter receptors, such as serotonin or dopamine receptors. This modulation can lead to changes in neurotransmitter levels and signaling pathways, ultimately affecting physiological and behavioral responses.

Comparison with Similar Compounds

4-Methyl-2-[4-(3-Phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897475-12-6)

  • Structural Difference : The benzothiazole core has a single methyl group at position 4 instead of 5,6-dimethyl substitution.
  • Molecular Weight : 429.5 g/mol (identical to the target compound).

6-Fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897472-41-2)

  • Structural Difference : A fluoro substituent at position 6 and a furan-2-carbonyl group on the piperazine.

5,6-Dimethyl-2-[(E)-2-(pyridin-3-yl)ethenyl]-1,3-benzothiazole

  • Structural Difference: Replaces the piperazine-phenoxybenzoyl group with a pyridin-3-yl ethenyl chain.
  • Impact : The pyridine moiety may facilitate hydrogen bonding with biological targets, but the lack of a piperazine linker reduces conformational flexibility (MW: 266.36 g/mol) .

Pharmacological and Antimicrobial Activity Comparisons

Amino Acetylenic Benzothiazoles (BZ2, BZ5, BZ7)

  • Examples :
    • BZ2 : 2-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole
    • BZ5 : 2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole
  • Activity : BZ2 and BZ5 exhibit potent antifungal activity against Candida albicans (MIC: 15.62 µg/ml) .
  • Comparison: The target compound’s piperazine-phenoxybenzoyl group may confer broader-spectrum activity due to enhanced π-π stacking or hydrogen bonding with microbial enzymes.

Diaryl-Substituted Imidazo[2,1-b]benzothiazoles

  • Example : Compounds with diaryl substitutions show analgesic and anti-inflammatory activity .
  • Comparison: The target compound’s phenoxybenzoyl group mimics diaryl systems but lacks the fused imidazole ring, which may reduce cytotoxicity or improve selectivity.

Physicochemical Properties

Compound Name Molecular Weight Key Substituents LogP* (Predicted) Solubility
Target Compound 429.5 5,6-dimethyl, phenoxybenzoyl ~3.5 Low (lipophilic)
4-Methyl analog (CAS 897475-12-6) 429.5 4-methyl, phenoxybenzoyl ~3.0 Moderate
6-Fluoro-furan derivative (CAS 897472-41-2) 331.36 6-fluoro, furan-carbonyl ~2.2 High
BZ5 287.38 azepan-1-yl, but-2-yn-1-yl ~2.8 Moderate

*LogP values estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole?

  • Methodology : Multi-step synthesis typically involves (i) formation of the benzothiazole core via condensation of substituted 2-aminothiophenol derivatives with aldehydes or ketones under acidic conditions, (ii) introduction of the piperazine moiety via nucleophilic substitution or coupling reactions, and (iii) final acylation with 3-phenoxybenzoyl chloride. Reaction optimization includes solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalysts like triethylamine for acylations .
  • Key Challenges : Minimizing byproducts during piperazine coupling and ensuring regioselectivity in benzothiazole formation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks for methyl groups (δ ~2.3 ppm for CH3), piperazine protons (δ ~3.0–3.5 ppm), and aromatic protons (δ ~6.8–7.8 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z ~473.2 (calculated for C27H26N3O2S).
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and benzothiazole (C-S stretch ~690 cm⁻¹) groups .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Screening Approaches :

  • Anticancer : MTT assay against cancer cell lines (e.g., MCF7, HCT116) to determine IC50 values. Compare with structurally similar benzothiazoles, which show IC50 ranges of 5–50 µM .
  • Antimicrobial : Agar diffusion assays against Staphylococcus aureus or Escherichia coli .
  • Enzyme Inhibition : Fluorescence-based assays targeting acetylcholinesterase (relevant for neurodegenerative diseases) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 5,6-dimethyl vs. fluoro/methoxy analogs) influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Methyl Groups : Enhance lipophilicity, potentially improving blood-brain barrier penetration for neuroactive applications .
  • Electron-Withdrawing Groups (e.g., F, NO2) : Increase electrophilicity, enhancing interactions with enzymatic targets (e.g., kinase inhibition) .
  • Data Comparison :
SubstituentBioactivity (IC50, µM)Target
6-Fluoro12.5 (MCF7)Anticancer
6-Methoxy8.3 (HCT116)Anticancer
5,6-DimethylPending validation

Q. What strategies resolve contradictions in reported IC50 values across studies?

  • Experimental Design :

  • Standardization : Use identical cell lines (e.g., ATCC-certified), culture conditions, and assay protocols.
  • Purity Verification : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere .
    • Case Study : Discrepancies in benzothiazole derivatives’ anti-HIV activity (e.g., 4l vs. 9a in ) arise from variations in viral strain sensitivity and compound solubility.

Q. What computational methods predict the compound’s pharmacokinetic profile?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F = ~65–80%), logP (~3.5), and CYP450 interactions .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets like β-amyloid (for Alzheimer’s) or topoisomerase II (anticancer) .

Methodological Challenges

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Process Chemistry :

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2–4h while maintaining >80% yield .
  • One-Pot Methods : Combine benzothiazole formation and piperazine coupling steps using phase-transfer catalysts (e.g., TBAB) .

Q. What advanced techniques validate target engagement in cellular assays?

  • Mechanistic Studies :

  • Western Blotting : Quantify downstream proteins (e.g., Bcl-2 for apoptosis) after treatment.
  • Fluorescence Polarization : Measure direct binding to purified enzymes (e.g., acetylcholinesterase) .

Data Interpretation Guidelines

  • Contradictory Bioactivity : Cross-validate using orthogonal assays (e.g., apoptosis via Annexin V staining alongside MTT results) .
  • SAR Refinement : Use QSAR models to prioritize substituents for synthesis, reducing trial-and-error approaches .

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